[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine
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Overview
Description
[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine is an organic compound that features a bromine atom, a cyclohexyloxy group, and a methanamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Properties
Molecular Formula |
C13H18BrNO |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
(2-bromo-5-cyclohexyloxyphenyl)methanamine |
InChI |
InChI=1S/C13H18BrNO/c14-13-7-6-12(8-10(13)9-15)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9,15H2 |
InChI Key |
FUNJFDOFAMNSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)Br)CN |
Origin of Product |
United States |
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